

In Vivo Validation of Piperazine-Based PROTACs: A Comparative Guide

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Compound of Interest		
Compound Name:	1-Piperazinehexanoic acid	
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The field of targeted protein degradation has witnessed a surge in the development of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a novel therapeutic modality by harnessing the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of PROTAC design is the linker connecting the target-binding and E3 ligase-recruiting moieties. This guide provides an in-depth comparative analysis of the in vivo performance of PROTACs featuring piperazine-based linkers, with a focus on "1-Piperazinehexanoic acid"-like structures, against alternative linker technologies.

Introduction to Piperazine-Based PROTACs

Piperazine and its derivatives are frequently incorporated into PROTAC linkers to impart rigidity, improve aqueous solubility, and enhance metabolic stability.[1][2] These characteristics can lead to favorable pharmacokinetic profiles and improved in vivo efficacy. This guide will use the extensively studied estrogen receptor (ER α)-targeting PROTAC, Vepdegestrant (ARV-471), which contains a piperidine-piperazine linker motif, as a primary case study to illustrate the in vivo validation of this class of molecules. As a comparator, we will discuss ER α -targeting PROTACs with alternative linkers.

Comparative In Vivo Performance

The following tables summarize the quantitative data from preclinical and clinical studies, offering a clear comparison of the in vivo performance of piperazine-containing PROTACs



against alternatives.

Table 1: In Vivo Efficacy in Xenograft Models

PROTA C	Target	Linker Type	Animal Model	Dosing Regime n	Tumor Growth Inhibitio n (TGI)	Target Degrada tion in Tumor	Referen ce(s)
Vepdege strant (ARV- 471)	ERα	Piperidin e- Piperazin e	MCF7 CDX (mouse)	3, 10, 30 mg/kg, oral, daily for 28 days	85%, 98%, 120% respectiv ely	>94% at all doses	[3][4]
ERα	ESR1 Y537S PDX (mouse)	10, 30 mg/kg, oral, daily	99%, 107% respectiv ely	79% at 10 mg/kg	[5]		
ERD-148	ERα	Hydrocar bon	MCF-7 Xenograf t (mouse)	Not specified	Superior to fulvestra nt	Complete degradati on	[6]
GSK PROTAC	ERα	PEG	Not specified	Not specified	Potent degradati on at 1 µM (in vitro)	Not specified (in vivo)	[7]
A947	SMARCA 2	Not specified (rigid)	SW1573 Xenograf t (mouse)	40 mg/kg, i.v., single dose or every other week	Significa nt tumor growth decrease	Rapid reduction in tumor	[8][9]



CDX: Cell-derived xenograft; PDX: Patient-derived xenograft

Table 2: Pharmacokinetic Profile

PROTA C	Species	Adminis tration	Cmax (ng/mL)	T1/2 (hours)	Oral Bioavail ability (F%)	Clearan ce (mL/min /kg)	Referen ce(s)
Vepdege strant (ARV- 471)	Mouse	Oral	-	6.2	59%	35	[3]
Rat	Oral	-	15	24%	28	[3]	
Dog	Oral	-	11	5%	3	[3]	-
Human	Oral (200 mg)	630.9	-	-	-	[1]	_

Cmax: Maximum plasma concentration; T1/2: Half-life; F%: Oral bioavailability

Table 3: In Vivo Safety and Tolerability (Clinical Data)

PROTAC	Study Phase	Patient Population	Most Common Treatment- Related Adverse Events (Grade 1/2)	Dose- Limiting Toxicities	Reference(s)
Vepdegestran t (ARV-471)	Phase I/II	ER+/HER2- advanced or metastatic breast cancer	Nausea (24%), Fatigue (24%), Arthralgia (13%)	None observed	[10][11]



Experimental Protocols

Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of results.

MCF7 Xenograft Model for ERα-Targeting PROTACs

This model is a standard for assessing the in vivo efficacy of therapies for ER-positive breast cancer.[12]

- Cell Culture: MCF7 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Animal Husbandry: Female immunodeficient mice (e.g., NOD/SCID) aged 8-10 weeks are used.
- Estrogen Supplementation: A 17β-estradiol pellet (e.g., 0.36 mg, 90-day release) is subcutaneously implanted 1-2 days prior to cell injection to support the growth of estrogendependent MCF7 cells.[4][13]
- Tumor Cell Implantation: 5 x 10⁶ MCF7 cells are resuspended in a 1:1 mixture of serumfree medium and Matrigel and injected into the mammary fat pad.[4]
- PROTAC Administration: Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. Vepdegestrant (ARV-471) is typically administered orally, once daily.[5]
- Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. At the end of the study, tumors are excised, and protein levels of ERα are quantified by Western blot to confirm target degradation.[4]

Pharmacokinetic Studies

- Animal Models: Mice, rats, and dogs are commonly used in preclinical pharmacokinetic studies.[3]
- Dosing: The PROTAC is administered via the intended clinical route (e.g., oral gavage for orally bioavailable compounds) and intravenously to determine absolute bioavailability.

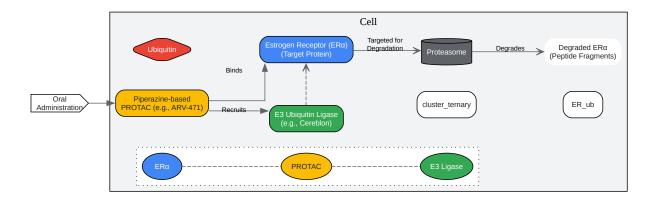


- Blood Sampling: Blood samples are collected at various time points post-dosing.
- Bioanalysis: Plasma concentrations of the PROTAC are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
 [14]
- Data Analysis: Pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, clearance, and oral bioavailability are calculated.

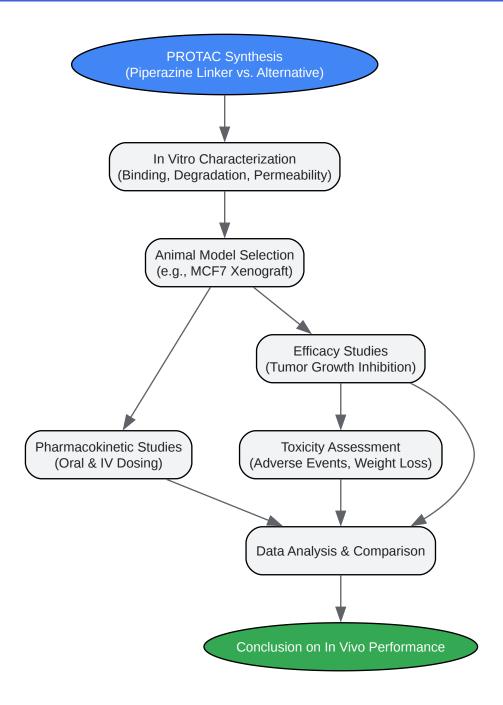
Visualizing the Mechanism of Action

Diagrams are essential for illustrating the complex biological processes involved in PROTAC-mediated protein degradation.









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